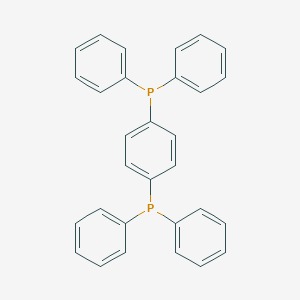

1,4-Bis(diphenylphosphino)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

1,4-Bis(diphenylphosphino)benzene can be synthesized from different phosphine sources and through various methods. The modified synthesis involves complex reactions with metal clusters and ditertiary-phosphine ligands, as seen in compounds where ruthenium clusters are connected through 1,4-bis(diphenylphosphino)benzene, indicating its role in bridging metal sites and influencing the overall structure of the complexes (Calcar, Olmstead, & Balch, 1998).

Molecular Structure Analysis

The molecular structure of 1,4-bis(diphenylphosphino)benzene complexes is characterized by their coordination to metals through phosphorus atoms, leading to a variety of geometrical arrangements. X-ray diffraction studies have revealed that these complexes exhibit diverse structural configurations depending on the nature of the metal and the ligand environment (Walther et al., 2003).

Chemical Reactions and Properties

1,4-Bis(diphenylphosphino)benzene is involved in various chemical reactions, including coordination to different metals, cyclometalation, and catalytic activities. For example, it participates in the formation of nickel, palladium, and platinum complexes, where it acts as a bridging ligand, affecting the electronic and structural properties of the metal centers (Camalli et al., 1990).

Physical Properties Analysis

The physical properties of 1,4-bis(diphenylphosphino)benzene derivatives are influenced by their molecular structure and the nature of their metal complexes. The luminescent properties, for example, can vary significantly, with some complexes exhibiting reversible luminescent mechanochromism under mechanical stress (Tsukuda et al., 2010).

Chemical Properties Analysis

The chemical properties of 1,4-bis(diphenylphosphino)benzene complexes, such as redox behavior and catalytic activity, are essential for their applications in organic synthesis and industrial processes. For instance, complexes containing 1,4-bis(diphenylphosphino)benzene can facilitate various organic transformations, showcasing the importance of this ligand in catalysis and organic chemistry (Sasaki, Tanabe, & Yoshifuji, 1999).

Direcciones Futuras

The future directions of 1,4-Bis(diphenylphosphino)benzene research could involve its further use in the pharmaceutical industry, given its promising results in drug development . Additionally, its role as a ligand in the synthesis of transition metal complexes presents opportunities for exploration in various chemical reactions .

Propiedades

IUPAC Name |

(4-diphenylphosphanylphenyl)-diphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24P2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMAMKTXDWVDFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394615 |

Source

|

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(diphenylphosphino)benzene | |

CAS RN |

1179-06-2 |

Source

|

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.